1-(3-Aminopropyl)-4-methylpiperazine
Overview
Description
1-(3-Aminopropyl)-4-methylpiperazine is a chemical compound that serves as an important intermediate in the synthesis of various medicinal drugs. It is a derivative of piperazine, a molecule that is characterized by its saturated six-membered ring containing two nitrogen atoms at opposite positions. The compound is utilized in the creation of a wide range of pharmaceutical agents, including those that act as allosteric enhancers of the A1 adenosine receptor .
Synthesis Analysis
The synthesis of 1-(3-Aminopropyl)-4-methylpiperazine can be achieved through multiple methods. One such method involves a two-step industrial process that starts with piperazine, followed by nitrosation and subsequent reduction . Another innovative approach for synthesizing this compound involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This method has been optimized to determine the best ratio of reagents, and the reaction is typically carried out at temperatures ranging from 40-50°C. The process also includes an efficient method for the isolation of the compound, although it is noted that several impurities are formed alongside the target product .
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopropyl)-4-methylpiperazine has been studied using various spectroscopic and computational methods. Experimental FTIR and FT-Raman spectroscopic analysis, along with ab initio HF and density functional theory (DFT) calculations, have been performed to understand the electronic properties of the molecule. The natural bond orbital (NBO) analysis has provided insights into the atomic charges, electronic exchange interaction, and charge delocalization. Additionally, the electron density distribution and frontier molecular orbitals (FMOs) have been constructed to further comprehend the electronic properties of the molecule .
Chemical Reactions Analysis
The compound 1-(3-Aminopropyl)-4-methylpiperazine is reactive and can participate in various chemical reactions. It has been used as a building block in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which exhibit allosteric enhancer activity at the A1 adenosine receptor. The modifications in the synthesis of these derivatives involve varying the nature and position of substituents on the arylpiperazine moiety and the thiophene ring, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopropyl)-4-methylpiperazine have been characterized through various analyses. Quantum chemical calculations have revealed the charge density distribution and sites of chemical reactivity, which are crucial for understanding the molecule's behavior in different environments. The electronic properties, including HOMO and LUMO energies, have been measured using the time-dependent TD-DFT approach. Additionally, the dipole moment, polarizability, anisotropy polarizability, and hyperpolarizability of the molecule have been reported, providing a comprehensive understanding of its physical and chemical characteristics .
Scientific Research Applications
Synthesis and Chemical Reactions
1-(3-Aminopropyl)-4-methylpiperazine has been widely used as an intermediate in the synthesis of medicinal drugs. It can be obtained through various methods, including a two-step scheme starting from piperazine, followed by nitrosation and reduction. This compound has been synthesized for the first time by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process also includes developing an efficient method for its isolation (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Biological Activities
A specific derivative of 1-(3-Aminopropyl)-4-methylpiperazine, TM208, has demonstrated excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism of TM208 in rat bile was extensively studied, revealing the formation of multiple metabolites. This research contributes to understanding the biological activities and metabolic pathways of this compound and its derivatives (Jiang et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-4-methylpiperazine | |
CAS RN |
4572-03-6 | |
Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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